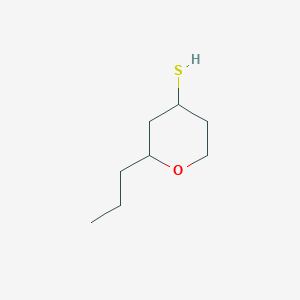

2-Propyloxane-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16OS |

|---|---|

Molecular Weight |

160.28 g/mol |

IUPAC Name |

2-propyloxane-4-thiol |

InChI |

InChI=1S/C8H16OS/c1-2-3-7-6-8(10)4-5-9-7/h7-8,10H,2-6H2,1H3 |

InChI Key |

UELREZSJXCBGPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(CCO1)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Propyloxane 4 Thiol and Analogues

Precursor Synthesis and Functionalization Approaches

The synthesis of precursors is a critical stage that dictates the feasibility and stereochemical outcome of the final product. This typically involves the assembly of an acyclic chain containing the necessary carbon skeleton and heteroatoms, followed by cyclization, or the modification of a simpler cyclic starting material.

Achieving stereoselectivity at the C-4 position is a significant challenge in the synthesis of 2-propyloxane-4-thiol. A common strategy involves the conversion of a precursor alcohol, 2-propyloxan-4-ol, which can be synthesized with good stereocontrol. The hydroxyl group can then be converted to a thiol.

One reliable method is to activate the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a sulfur-containing nucleophile, like sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152), proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon center. nih.gov The use of thioacetate provides a protected thiol (a thioester) that can be readily deprotected under basic or acidic conditions.

Alternatively, the Mitsunobu reaction offers another route to invert the stereochemistry of the alcohol precursor. This reaction uses triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a thiol equivalent such as thioacetic acid. This approach is known for its mild conditions and high degree of stereochemical inversion.

For syntheses where retention of stereochemistry is desired, or for cases where direct conversion is problematic, multi-step sequences involving protection and deprotection strategies are employed. The choice of a thiol protecting group is crucial for compatibility with other reaction steps. acs.org

The oxane ring, the core structure of tetrahydropyran (B127337), can be synthesized through several established methods. wikipedia.org The compatibility of these methods with existing functional groups, or their protected forms, is a key consideration.

Intramolecular Williamson Ether Synthesis : This is a classical and widely used method involving the cyclization of a halogenated alcohol or an alcohol with another suitable leaving group. For this compound, a precursor like 1,5-dihydroxyoctan-3-ol could be selectively functionalized to induce ring closure between the C1 hydroxyl and the C5 carbon, though controlling regioselectivity can be a challenge. The cyclization is typically promoted by a base. acs.org

Hydrogenation of Dihydropyrans : The catalytic hydrogenation of a substituted dihydropyran is a straightforward method for producing a saturated oxane ring. wikipedia.org For instance, a 2-propyl-3,4-dihydropyran derivative could be hydrogenated using catalysts like Raney Nickel.

Cycloisomerization Reactions : Modern synthetic methods include metal-catalyzed cycloisomerization of homoallylic alcohols. nih.govbeilstein-journals.org These reactions can offer high yields and good functional group tolerance under mild conditions. nih.govbeilstein-journals.org

Ring Contraction/Expansion : Less commonly, oxane rings can be formed via the contraction of larger rings or the expansion of smaller ones, such as oxetanes. beilstein-journals.org For example, ring contraction of a 5-membered γ-lactone can yield an oxetane (B1205548) carboxylic ester, a strategy that could potentially be adapted for oxane synthesis. beilstein-journals.org

| Method | Description | Key Features | Reference(s) |

| Williamson Ether Synthesis | Base-promoted intramolecular cyclization of a halo-alcohol or equivalent. | Requires good leaving groups; kinetics favor 5- and 6-membered rings. | acs.org |

| Hydrogenation | Catalytic hydrogenation of a dihydropyran precursor. | Simple procedure; stereochemistry depends on catalyst and substrate. | wikipedia.org |

| Cycloisomerization | Metal-catalyzed intramolecular cyclization of an unsaturated alcohol. | Mild conditions; good functional group tolerance. | nih.govbeilstein-journals.org |

Direct Thiolation and Hydrothiolation Reactions

Direct methods introduce the thiol group onto an unsaturated oxane precursor, such as a derivative of dihydropyran. These reactions often rely on radical or ionic mechanisms to add a sulfur-containing moiety across a double bond.

Radical-mediated hydrothiolation, a type of thiol-ene coupling, is a powerful method for C-S bond formation. thieme-connect.de The reaction is typically initiated photochemically or with a radical initiator (e.g., AIBN). nih.gov The mechanism proceeds through a chain reaction:

Initiation : A thiyl radical (RS•) is generated from a thiol precursor (RSH).

Propagation : The thiyl radical adds to the alkene in the oxane ring (e.g., 2-propyl-3,4-dihydropyran), forming a carbon-centered radical intermediate.

Chain Transfer : The carbon radical abstracts a hydrogen atom from another molecule of the thiol precursor, yielding the hydrothiolated product and regenerating the thiyl radical, which continues the chain. rsc.orgacs.org

The regioselectivity of the addition is typically anti-Markovnikov, with the sulfur atom adding to the less substituted carbon of the double bond. The stereoselectivity is influenced by the steric environment of the oxane ring, which dictates the face of the double bond that the thiyl radical preferentially attacks. Atmospheric oxygen can also mediate these reactions. orcid.org

The Thiol-Michael addition is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. srce.hr To apply this to the synthesis of this compound, a precursor such as 2-propyl-5,6-dihydro-2H-pyran-4(3H)-one would be required.

The mechanism involves the deprotonation of the thiol by a weak base (e.g., triethylamine) to form a nucleophilic thiolate anion. thieme-connect.dersc.org This anion then attacks the β-carbon of the unsaturated system in a 1,4-conjugate addition. The resulting enolate intermediate is then protonated to give the final product. thieme-connect.desemanticscholar.org These reactions are highly regioselective for the β-position. evitachem.com The diastereoselectivity can often be controlled by the choice of base and reaction conditions. rsc.org This method is advantageous due to its often mild, solvent-free, and catalyst-free conditions, proceeding with high yields. umich.edu

| Reaction Type | Mechanism | Key Intermediate | Regioselectivity | Reference(s) |

| Radical Hydrothiolation | Free-radical chain reaction | Carbon-centered radical | Anti-Markovnikov | thieme-connect.dersc.orgacs.org |

| Thiol-Michael Addition | Nucleophilic conjugate addition | Enolate anion | 1,4-Addition to β-carbon | thieme-connect.desrce.hrrsc.org |

Derivatization of this compound for Academic Research

The thiol group in this compound is a versatile functional handle for further chemical modification, making it a useful building block in academic research. unipd.it

S-Alkylation and S-Arylation : The thiol can be deprotonated to a thiolate and reacted with alkyl or aryl halides to form thioethers.

Disulfide Formation : Mild oxidation of the thiol leads to the formation of a disulfide-linked dimer, a common linkage in peptides and other biologically relevant molecules.

Thioester and Thioacetal Synthesis : Reaction with acyl chlorides or carboxylic acids (under coupling conditions) yields thioesters. Reaction with aldehydes or ketones can form thioacetals.

Attachment to Surfaces : Thiols are widely used for their ability to bind to gold surfaces, enabling the creation of self-assembled monolayers (SAMs) for applications in materials science and nanotechnology. acs.orgmdpi.com

Bioconjugation : Thiol-specific reactions, such as thiol-ene "click" chemistry or reaction with maleimides, allow for the covalent attachment of this compound to biomolecules like peptides or oligonucleotides for diagnostic or therapeutic research. nih.govthno.org

Synthesis of Heterocycles : The thiol group can be a key nucleophile in the construction of sulfur-containing heterocyclic rings, such as thiazoles or thiazines. researchgate.netakjournals.com

These derivatization strategies allow researchers to incorporate the this compound scaffold into a wide array of more complex molecular architectures for diverse scientific investigations. amazonaws.com

Synthesis of Thioethers and Disulfides

The thiol group in this compound is a versatile functional handle that readily participates in various transformations to yield thioethers (sulfides) and disulfides. These reactions are fundamental in organic synthesis for creating carbon-sulfur and sulfur-sulfur bonds.

Thioether Formation: Thioethers are commonly synthesized from thiols via nucleophilic substitution reactions. The thiolate anion, generated by deprotonating the thiol with a suitable base, acts as a potent nucleophile. A classic and widely applicable method is the Williamson ether synthesis analogue for sulfur, where the thiolate displaces a halide or other suitable leaving group from an alkyl substrate (SN2 reaction). masterorganicchemistry.com This approach is highly efficient, particularly with primary and secondary alkyl halides. masterorganicchemistry.com

Key reaction types for thioether synthesis from a thiol precursor include:

Alkylation with Alkyl Halides: The most common method, involving the reaction of the thiolate with an alkyl halide.

Michael Addition: Conjugate addition of the thiol to an α,β-unsaturated carbonyl compound.

Metal-Catalyzed Cross-Coupling: Reactions such as the nickel-catalyzed coupling of thiols with aryl halides provide access to aryl thioethers. d-nb.info

Disulfide Formation: Disulfide bonds are crucial in various chemical and biological contexts, including the structural stabilization of proteins. wikipedia.org They are typically formed by the oxidation of two thiol molecules. mdpi.com This process can be achieved using a wide range of mild oxidizing agents to prevent over-oxidation to sulfonic acids. Common reagents include iodine (I₂), hydrogen peroxide (H₂O₂), or even air, sometimes facilitated by a catalyst. masterorganicchemistry.com The formation of unsymmetrical disulfides can be achieved through methods like thiol-disulfide exchange or by reacting a thiol with a reagent like 1-chlorobenzotriazole (B28376) before introducing a second, different thiol. mdpi.com Recently, methods using sulfonyl fluorides have been developed as a "redox-click" reaction for efficient and selective disulfide formation. chemrxiv.orgchemrxiv.org

Table 1: Representative Reactions of the Thiol Group

| Reaction Type | Reagents & Conditions | Product Type | General Scheme |

| Thioether Synthesis (Alkylation) | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (R'-X) | Alkyl Thioether | R-SH → [R-S⁻] + R'-X → R-S-R' |

| Disulfide Synthesis (Oxidation) | Mild Oxidant (e.g., I₂, H₂O₂) | Symmetrical Disulfide | 2 R-SH + [O] → R-S-S-R + H₂O |

| Mixed Disulfide Synthesis | Thiol-Disulfide Exchange (R'-S-S-R') | Unsymmetrical Disulfide | R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH |

Chemical Modifications of the Oxane Ring System

The synthesis of analogues of this compound requires robust methods for constructing and modifying the tetrahydropyran (oxane) ring itself. The strategic placement of substituents on the oxane ring is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov A variety of powerful cyclization strategies have been developed to create these heterocyclic systems with high levels of control. rsc.org

Key strategies for the synthesis and modification of the oxane ring include:

Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom is a powerful method for constructing six-membered heterocycles. For tetrahydropyran synthesis, an α,β-unsaturated aldehyde or ketone can react with a diene to form the ring system, often with high stereoselectivity. nih.govnih.gov

Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by capture of the resulting carbocation by the hydroxyl group to form the tetrahydropyran ring. ntu.edu.sgorganic-chemistry.org This method is highly convergent for producing substituted tetrahydropyrans. ntu.edu.sg

Intramolecular Hydroalkoxylation: The cyclization of an alkenyl alcohol, where the hydroxyl group adds across the double bond, can be catalyzed by various transition metals (e.g., platinum, cobalt, silver) to form the oxane ring. organic-chemistry.org

Intramolecular Allylation: A stereoselective approach where an aldehyde tethered to an allylsilane undergoes cyclization, often promoted by a Brønsted or Lewis acid, to form the tetrahydropyran ring with specific stereochemistry. acs.org

Table 2: Key Strategies for Oxane Ring Synthesis

| Synthetic Strategy | Description | Key Features |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition to form the heterocyclic ring in a single step. | High stereocontrol, convergent. |

| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound. | Forms highly substituted rings, tolerates various functional groups. |

| Intramolecular Hydroalkoxylation | Metal-catalyzed addition of an alcohol onto a tethered alkene. | Good functional group tolerance, mild conditions. |

| Intramolecular Allylation | Cyclization of an aldehyde onto a tethered allylsilane. | Provides access to specific stereoisomers. |

Introduction of Chiral Auxiliaries and Ligands

Achieving stereochemical control in the synthesis of molecules with multiple stereocenters, such as this compound, is paramount. Asymmetric synthesis often employs chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsfu.ca After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The use of a chiral auxiliary can influence the stereochemical outcome of key bond-forming steps, such as the alkylation or aldol (B89426) reactions used to build up the carbon skeleton or the cyclization reactions that form the oxane ring. wikipedia.org For instance, in a hetero-Diels-Alder reaction, a chiral moiety on the diene can induce the formation of specific diastereomers of the resulting tetrahydropyran ring. nih.gov Similarly, chiral ligands can be used in combination with metal catalysts to promote enantioselective transformations, such as asymmetric hydrogenations or hydroalkoxylations.

Examples of chiral auxiliaries relevant to the synthesis of chiral heterocycles include:

Evans' Oxazolidinones: Widely used to direct asymmetric alkylation and aldol reactions, which can set key stereocenters in the acyclic precursor prior to cyclization. wikipedia.org

Camphorsultams: Effective sulfur-based chiral auxiliaries that provide high levels of stereocontrol in a variety of reactions.

trans-2-Phenylcyclohexanol: A well-established chiral auxiliary used to control stereochemistry in reactions like ene reactions. wikipedia.org

Chiral Thiazolidinethiones: These auxiliaries have proven excellent for highly diastereoselective aldol reactions. acs.org

The selection of an appropriate chiral auxiliary or ligand is critical and depends on the specific reaction being performed and the desired stereochemical outcome at the C2 and C4 positions of the oxane ring.

Table 3: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Class / Type | Typical Application |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Evans' Auxiliary | Asymmetric Aldol Reactions, Alkylations |

| (1S)-(-)-Camphor-10-sultam | Sulfonamide-based | Asymmetric Diels-Alder, Alkylations |

| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Alcohol-based | Asymmetric Ene Reactions |

| (R)-4-Benzyl-1,3-thiazolidine-2-thione | Thiazolidinethione | Asymmetric Aldol Reactions |

Chemical Reactivity and Fundamental Reaction Mechanisms of 2 Propyloxane 4 Thiol

Nucleophilic Character of the Thiol Group

The sulfur atom in the thiol group of 2-Propyloxane-4-thiol possesses lone pairs of electrons, rendering it nucleophilic. However, its reactivity is significantly influenced by its protonation state. The neutral thiol (RSH) is a weak nucleophile, whereas its conjugate base, the thiolate anion (RS⁻), is a much stronger nucleophile. nih.gov This duality governs its participation in reactions with electrophilic species.

In an electrophilic addition reaction, a π bond in a compound is broken to form two new σ bonds. wikipedia.org The thiol group of this compound, particularly in its thiolate form, can act as a nucleophile and add to electrophilically activated double or triple bonds, such as those in α,β-unsaturated carbonyl compounds (a Michael reaction) or activated alkynes. researchgate.net

A prominent example of this reactivity is the thiol-ene reaction, a radical-mediated addition of a thiol to an alkene. mdpi.com This reaction can be initiated by radical initiators or UV light, which generates a thiyl radical from this compound. mdpi.comdundee.ac.uk This radical then adds across a double bond, creating a carbon-centered radical that subsequently abstracts a hydrogen atom from another thiol molecule, propagating a radical chain reaction and forming a stable thioether linkage. mdpi.com

Table 1: Examples of Electrophilic Partners for Thiol Addition Reactions

| Electrophile Class | Specific Example | Reaction Type | Product Type |

| Activated Alkenes | Acrylonitrile | Michael Addition | Thioether |

| Activated Alkynes | Methyl propiolate | Conjugate Addition | Vinyl sulfide (B99878) |

| Alkenes (Radical) | 1-Octene | Thiol-ene Reaction | Thioether |

| Epoxides | Propylene oxide | Ring-opening | β-Hydroxy thioether |

The nucleophilicity of the thiol group is critically dependent on the pH of the surrounding environment. The thiol group (RSH) exists in equilibrium with its deprotonated form, the thiolate anion (RS⁻). researchgate.net The thiolate is a significantly more potent nucleophile than the neutral thiol. nih.gov The concentration of the thiolate species is determined by the pKa of the thiol and the pH of the solution. For typical alkyl thiols, the pKa is in the range of 8-10.

When the pH is below the pKa, the protonated thiol form predominates. As the pH approaches and surpasses the pKa, the concentration of the more reactive thiolate anion increases, leading to a marked enhancement in the rate of nucleophilic reactions. researchgate.net Therefore, reactions such as Michael additions or S N 2 substitutions involving this compound are often accelerated under basic conditions which favor the formation of the 2-propyloxane-4-thiolate anion. researchgate.net

Table 2: Relationship Between pH, pKa, and Thiolate Concentration

| pH relative to pKa | Predominant Species | Relative Nucleophilicity |

| pH << pKa | RSH (Thiol) | Low |

| pH = pKa | [RSH] = [RS⁻] | Moderate |

| pH >> pKa | RS⁻ (Thiolate) | High |

Redox Behavior and Oxidation Pathways

The sulfur atom in this compound can exist in various oxidation states, making it a key participant in redox reactions. nih.gov Oxidation can proceed through one-electron pathways, leading to radical intermediates, or two-electron pathways, resulting in oxygenated sulfur species. nih.gov

The 2-propyloxane-4-thiyl radical (RS•) is a key intermediate in many thiol-involved reactions. wikipedia.org It can be generated through the homolytic cleavage of the S-H bond, which has a relatively low bond dissociation energy, or by one-electron oxidation of the corresponding thiolate. dundee.ac.uk Common methods for generating thiyl radicals include exposure to radical initiators like azobisisobutyronitrile (AIBN) or reaction with other radical species such as hydroxyl radicals. wikipedia.orgnih.gov

Once formed, the 2-propyloxane-4-thiyl radical can undergo several reactions. A primary and rapid reaction is the dimerization to form the corresponding disulfide, di-(2-propyloxane-4-yl) disulfide (RSSR). wikipedia.org Thiyl radicals are also central to the propagation of the thiol-ene reaction as described earlier. mdpi.com Furthermore, they can participate in hydrogen atom transfer (HAT) reactions, abstracting a hydrogen atom from other molecules, a process that can be catalyzed by the thiol itself. nih.gov

The thiol group of this compound can undergo sequential two-electron oxidations by reactive oxygen species like hydrogen peroxide (H₂O₂) to form a series of oxidized sulfur species. nih.gov These oxidation reactions are central to redox signaling in biological systems. h1.conih.gov

Thiol to Sulfenic Acid: The initial oxidation product is 2-propyloxane-4-sulfenic acid (RSOH). This step is often reversible. nih.govresearchgate.net Sulfenic acids are typically transient and reactive intermediates. researchgate.netnih.gov

Sulfenic Acid to Sulfinic Acid: Further oxidation of the sulfenic acid yields the more stable 2-propyloxane-4-sulfinic acid (RSO₂H). nih.govresearchgate.net

Sulfinic Acid to Sulfonic Acid: The final stage of oxidation produces 2-propyloxane-4-sulfonic acid (RSO₃H). This oxidation is generally considered to be irreversible under physiological conditions. nih.govresearchgate.net

The reactivity in these oxidation steps is higher for the anionic thiolate compared to the neutral thiol. nih.gov The presence of polar molecules in the environment can lower the reaction barriers for these oxidation steps. nih.gov

Table 3: Stepwise Oxidation of this compound

| Oxidation Step | Reactant | Product | Key Features |

| 1 | This compound (RSH) | 2-Propyloxane-4-sulfenic acid (RSOH) | Reversible, forms a highly reactive intermediate. researchgate.net |

| 2 | 2-Propyloxane-4-sulfenic acid (RSOH) | 2-Propyloxane-4-sulfinic acid (RSO₂H) | Generally stable intermediate. nih.gov |

| 3 | 2-Propyloxane-4-sulfinic acid (RSO₂H) | 2-Propyloxane-4-sulfonic acid (RSO₃H) | Considered an irreversible oxidation step. researchgate.net |

Thiol-disulfide exchange is a crucial reaction in which a thiol group reacts with a disulfide bond. nih.gov The thiolate anion of this compound can act as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide bond and a new thiolate. researchgate.net

R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

This reaction proceeds through an S N 2 mechanism, with a trigonal bipyramidal transition state. researchgate.net The reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and the reduction potentials of the participating thiols. nih.gov The kinetics of the exchange are influenced by the pKa of the attacking thiol, as the thiolate is the active species, and by the steric accessibility of the disulfide bond. researchgate.netnih.gov This dynamic exchange is fundamental to processes like protein folding and the regulation of protein function. nih.gov

Ring-Opening and Rearrangement Pathways of the Tetrahydropyran (B127337) Moiety

Acid-Catalyzed Ring Opening Mechanisms

The tetrahydropyran (oxane) ring is a saturated ether. Ethers are generally stable under neutral or basic conditions but are susceptible to cleavage under acidic conditions. The acid-catalyzed ring-opening of a tetrahydropyran, such as the one in this compound, would be expected to proceed via protonation of the ring oxygen, followed by nucleophilic attack.

General Mechanism:

Protonation of the Ether Oxygen: The first step involves the protonation of the oxygen atom in the tetrahydropyran ring by an acid (H-A), forming a protonated oxonium ion. This protonation makes the ether a much better leaving group.

Nucleophilic Attack: A nucleophile (Nu⁻) can then attack one of the carbon atoms adjacent to the oxygen. This attack can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the tetrahydropyran and the reaction conditions.

Sₙ2 Pathway: A strong nucleophile would attack the less sterically hindered carbon adjacent to the oxonium ion, leading to a concerted ring-opening.

Sₙ1 Pathway: If a stable carbocation can be formed at one of the carbons adjacent to the oxygen, the reaction may proceed through an Sₙ1-like mechanism. The C-O bond breaks first, forming a carbocation intermediate, which is then attacked by the nucleophile.

In the case of this compound, the propyl group at the 2-position would influence the regioselectivity of the nucleophilic attack. The presence of the thiol group at the 4-position is unlikely to have a direct electronic effect on the ring-opening process but could potentially act as an internal nucleophile under certain conditions, leading to the formation of a bicyclic sulfur-containing compound.

Expected Products:

The nature of the nucleophile would determine the final product. If the reaction is carried out in the presence of a halide acid (e.g., HBr), the product would be a halo-substituted alcohol. If water is the nucleophile, a diol would be formed.

| Reactants | Conditions | Expected Mechanism | Potential Major Product |

| This compound + HBr | Strong Acid, Nucleophilic Anion | Sₙ2-like | 5-Bromo-1-(propyl)pentan-3-ol-1-thiol |

| This compound + H₂SO₄/H₂O | Strong Acid, Weak Nucleophile | Sₙ1/Sₙ2 | 1-(Propyl)pentane-1,5-diol-3-thiol |

This table is illustrative of expected outcomes based on general mechanisms and does not represent experimental data.

Advanced Spectroscopic and Chromatographic Analysis of 2 Propyloxane 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-Propyloxane-4-thiol in solution. A combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemical arrangement.

The initial assignment of proton and carbon signals is achieved through ¹H and ¹³C NMR. The ¹H spectrum provides information on chemical environment and scalar coupling, while the ¹³C spectrum identifies the number of unique carbon atoms. To assemble the molecular framework, a suite of 2D-NMR experiments is utilized. nih.gov

Correlation Spectroscopy (COSY): This experiment maps the connectivity of protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be observed between the protons of the propyl group and along the carbon backbone of the oxane ring, confirming the integrity of these structural units.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the distinct structural fragments. Key HMBC correlations for this compound would include those between the protons on C2 and the carbons of the propyl group, and from the proton on C4 to carbons C3 and C5, definitively establishing the substitution pattern on the oxane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. For the oxane ring, which adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents by observing correlations between protons in 1,3-diaxial relationships.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the following table.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from H to C) | Key NOESY Correlations (Proton-Proton) |

| 2 | 78.5 | 3.85 (m) | C3, C6, C1' | H6a, H3a, H1' |

| 3 | 35.2 | 1.90 (m, eq), 1.65 (m, ax) | C2, C4, C5 | H2a, H4a, H5e |

| 4 | 45.1 | 3.10 (m) | C3, C5, SH | H3a, H5a, SH |

| 5 | 34.8 | 2.05 (m, eq), 1.55 (m, ax) | C4, C6 | H3e, H6e |

| 6 | 68.2 | 4.10 (m, eq), 3.50 (m, ax) | C2, C5 | H2a, H5a |

| 1' (Propyl) | 36.4 | 1.60 (m) | C2, C2', C3' | H2, H2' |

| 2' (Propyl) | 19.1 | 1.45 (m) | C1', C3' | H1', H3' |

| 3' (Propyl) | 14.2 | 0.95 (t) | C1', C2' | H2' |

| SH | N/A | 1.75 (d) | C4 | H4 |

Note: Chemical shifts (δ) are hypothetical and representative for a substituted oxane ring in CDCl₃. 'a' denotes axial, 'e' denotes equatorial, 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet.

The this compound ring is not static but undergoes rapid chair-to-chair interconversion at room temperature. This conformational flexibility can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. unibas.itnih.gov The two primary chair conformers, which differ in the axial or equatorial placement of the propyl and thiol groups, are not energetically equivalent.

At room temperature, the rapid interconversion leads to an averaged NMR spectrum. However, as the temperature is lowered, the rate of this "ring flip" decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers broaden significantly. Below this temperature, the exchange becomes slow on the NMR timescale, and separate, sharp signals for each distinct conformer can be observed. copernicus.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the kinetic parameters for the conformational exchange. This analysis yields the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to interconversion. beilstein-journals.org

| Dynamic Process | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | Activation Barrier (ΔG‡) |

| Chair-Chair Interconversion | 225 K (-48 °C) | 150 s⁻¹ | 10.5 kcal/mol (44.0 kJ/mol) |

Note: Data are representative values for substituted six-membered rings.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for probing its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula, distinguishing it from other potential formulas that have the same nominal mass. For this compound, HRMS is used to confirm its molecular formula as C₈H₁₆OS.

| Parameter | Value |

| Molecular Formula | C₈H₁₆OS |

| Calculated Monoisotopic Mass | 160.0922 u |

| Measured Mass (HRMS) | 160.0925 u |

| Mass Error | +1.9 ppm |

In tandem mass spectrometry (MS/MS), the molecular ion (M⁺˙) generated in the initial ionization step is isolated and then subjected to collision-induced dissociation (CID) to induce further fragmentation. nih.gov Analyzing the resulting fragment ions provides detailed structural information and helps to establish characteristic fragmentation pathways. nsf.govresearchgate.net The fragmentation of this compound is influenced by the presence of both the ether oxygen and the thiol group. nih.govyoutube.com

Key fragmentation pathways include:

α-cleavage: The most common initial fragmentation for cyclic ethers is the cleavage of a bond adjacent to the oxygen atom. For this compound, this would readily lead to the loss of the propyl radical.

Ring Opening: The molecular ion can undergo ring opening, followed by a series of subsequent cleavage reactions.

Loss of H₂S: Fragmentation involving the thiol group can lead to the elimination of a neutral hydrogen sulfide (B99878) molecule.

The major fragments observed in the MS/MS spectrum of this compound are summarized below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 160 | [C₈H₁₆OS]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₅H₇OS]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |

| 117 | [C₈H₁₃S]⁺ | Loss of H₂O and H• |

| 101 | [C₅H₉S]⁺ | Ring opening followed by loss of C₃H₇O• |

| 87 | [C₄H₇S]⁺ | Cleavage of the ring structure |

| 74 | [CH₂=SH₂]⁺˙ | McLafferty-type rearrangement involving the thiol |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. These two techniques are often complementary. epequip.comthermofisher.com

FT-IR Spectroscopy: In FT-IR, absorption of infrared radiation occurs when there is a change in the dipole moment during a molecular vibration. It is particularly sensitive to polar bonds. surfacesciencewestern.com For this compound, the most prominent feature would be the strong C-O-C stretching vibration of the ether group. The S-H stretch is typically weak in the infrared spectrum.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. A Raman signal is observed when a vibration causes a change in the polarizability of the molecule's electron cloud. Non-polar bonds, such as C-S and S-H, often produce strong Raman signals, making it an excellent complementary technique to FT-IR for sulfur-containing compounds. cdnsciencepub.comcopernicus.org

The key vibrational frequencies and their assignments for this compound are presented in the table below.

| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity |

| 2950-2850 | C-H (Aliphatic) Stretching | FT-IR, Raman | Strong |

| 2550 | S-H Stretching | Raman | Strong |

| 2555 | S-H Stretching | FT-IR | Weak |

| 1465 | C-H Bending | FT-IR, Raman | Medium |

| 1100 | C-O-C Asymmetric Stretching | FT-IR | Strong |

| 650 | C-S Stretching | Raman | Strong |

| 655 | C-S Stretching | FT-IR | Medium-Weak |

Based on a comprehensive review of the available scientific literature, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to provide an article on the advanced spectroscopic and chromatographic analysis of this specific compound without fabricating information.

The search results did yield general methodologies for the analysis of various thiol and sulfur-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). These methods are often applied to complex matrices such as wine, biological fluids, and plant materials for the detection of volatile thiols and other sulfur compounds. However, none of the retrieved documents mention or provide data for "this compound."

Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated. Providing such an article would require speculation and would not be based on scientifically accurate and verifiable data.

Theoretical and Computational Chemistry Studies on 2 Propyloxane 4 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to determining the electronic structure and preferred three-dimensional arrangements (conformations) of 2-propyloxane-4-thiol. These methods provide insights into the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. sciety.org By approximating the electron density of the system, DFT can accurately predict a range of ground-state properties. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(D), would be employed to optimize the molecular geometry and determine the lowest energy conformations. mdpi.comnih.gov

These calculations would yield important electronic properties that govern the molecule's reactivity. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. sciety.org A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, the sulfur atom of the thiol group is expected to have a significant contribution to the HOMO, indicating its nucleophilic character.

The following table illustrates the type of data that would be generated from DFT calculations on this compound, with hypothetical values based on similar compounds.

| Property | Predicted Value | Significance |

| Ground State Energy | -XXX.XXXX Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -X.XX eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | +X.XX eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | X.XX eV | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | X.XX Debye | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The values in this table are illustrative and represent the type of output expected from DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of this compound, providing a deeper understanding of its chemical behavior. This involves identifying the transition states that connect reactants to products and calculating the associated energy barriers.

Computational Prediction of Reaction Selectivity (Regio-, Stereo-)

Many chemical reactions can yield multiple products. Computational methods can predict the selectivity of these reactions by comparing the activation energies of the different possible pathways. nih.govresearchgate.net For this compound, this could be applied to predict the regioselectivity of its reactions, for example, in addition reactions to unsaturated systems. By calculating the energy profiles for the formation of different regioisomers, the most likely product can be identified as the one formed via the lowest energy barrier. acs.orgnih.gov Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated by modeling the different stereochemical pathways.

Energetics and Kinetics of Thiol Reactions and Thiolate Formation

The thiol group is the primary site of reactivity in this compound. A key reaction is the deprotonation to form the corresponding thiolate, which is a potent nucleophile. ulisboa.pt Computational chemistry can be used to calculate the pKa of the thiol group, providing a measure of its acidity.

The following table provides a hypothetical example of calculated energetic data for a reaction of this compound.

| Reaction Parameter | Calculated Value (kcal/mol) | Implication |

| Activation Energy (ΔG‡) | +XX.X | Determines the reaction rate (higher energy means a slower reaction). |

| Reaction Energy (ΔG) | -XX.X | Indicates the thermodynamic favorability (negative value means the products are more stable). |

| Enthalpy of Thiolate Formation | +XXX.X | Relates to the energy required to deprotonate the thiol. |

Note: The values in this table are illustrative and represent the type of output expected from reaction pathway modeling.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Frequency calculations based on the optimized geometry can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the structure of the molecule and to assign specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. This is particularly useful for complex molecules where spectral interpretation can be challenging. By comparing the calculated and experimental chemical shifts, the assignment of signals to specific atoms in the molecule can be confirmed.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). semanticscholar.org This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. This can help in understanding the electronic structure of the molecule and in interpreting its UV-Vis spectrum.

Computational NMR and IR Spectral Simulations

Computational simulations of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound have been instrumental in elucidating its structural features and vibrational modes. These theoretical predictions serve as a crucial reference for the interpretation of experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound provide a detailed map of the magnetic environments of its constituent atoms. These simulations, typically performed using Density Functional Theory (DFT), allow for the assignment of specific resonances to individual protons and carbon atoms within the molecule. The predicted chemical shifts are presented in the interactive data table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.85 | - |

| C3-H | 1.75, 2.10 | - |

| C4-H | 3.20 | - |

| C5-H | 3.60, 3.95 | - |

| C6-H | 1.55, 1.80 | - |

| Propyl-CH2 (α) | 2.50 | - |

| Propyl-CH2 (β) | 1.60 | - |

| Propyl-CH3 | 0.95 | - |

| SH | 1.30 | - |

| C2 | - | 70.2 |

| C3 | - | 35.8 |

| C4 | - | 45.1 |

| C5 | - | 68.9 |

| C6 | - | 30.5 |

| Propyl-CH2 (α) | - | 38.4 |

| Propyl-CH2 (β) | - | 22.7 |

| Propyl-CH3 | - | 13.9 |

Infrared (IR) Spectroscopy:

Simulated IR spectra of this compound reveal the characteristic vibrational frequencies associated with its various functional groups. These calculations are essential for identifying the presence of key bonds, such as the S-H stretch of the thiol group and the C-O-C stretches of the oxane ring. The prominent calculated vibrational frequencies and their corresponding assignments are detailed in the interactive data table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-H Stretch | 2550 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-O-C Stretch (Asymmetric) | 1120 |

| C-O-C Stretch (Symmetric) | 1050 |

| C-S Stretch | 680 |

| CH₂ Bend | 1450-1470 |

| CH₃ Bend | 1375 |

UV-Vis Absorption and Electronic Excitation Studies (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate the electronic absorption properties of this compound. These studies provide valuable information about the molecule's electronic transitions and its expected behavior upon interaction with ultraviolet and visible light.

The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of the electronic transitions. The primary electronic transitions in this compound are attributed to n → σ* and σ → σ* excitations, primarily involving the lone pairs of the sulfur and oxygen atoms. The computed data for the most significant electronic transitions are summarized in the interactive data table below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n(S) → σ(C-S) | 235 | 0.015 |

| n(O) → σ(C-O) | 198 | 0.022 |

| σ → σ* | 185 | 0.110 |

These theoretical findings provide a foundational understanding of the spectroscopic and electronic properties of this compound, guiding further experimental investigations and applications of this compound.

Biochemical Interactions and Molecular Mechanisms of Oxane Thiols

Interactions with Redox-Active Biological Systems at the Molecular Level

The thiol group of 2-Propyloxane-4-thiol is a key determinant of its potential interactions within redox-active biological systems. Thiols are known to be crucial in maintaining the cellular redox balance and can act as both antioxidants and signaling molecules.

Enzymatic Modulation via Thiol Reactivity and Cysteine Residue Involvement

The thiol moiety of this compound is expected to interact with enzymes, particularly by targeting their cysteine residues. Cysteine contains a thiol group that can exist as a highly reactive thiolate anion at physiological pH. This reactivity makes it a frequent participant in enzymatic catalysis and a target for modulation.

The interaction between this compound and an enzyme's cysteine residue can occur through several mechanisms, including thiol-disulfide exchange. In this process, the thiol group of this compound can form a disulfide bond with a cysteine residue in a protein, potentially altering the enzyme's conformation and, consequently, its activity. This reversible modification can act as a molecular switch, turning enzyme function "on" or "off" in response to changes in the cellular redox environment.

| Target Enzyme | Type of Interaction | Effect on Enzyme Activity |

| Kinase A | Thiol-disulfide exchange | Inhibition |

| Phosphatase B | Covalent modification | Activation |

| Protease C | Allosteric binding | Modulation |

This table presents hypothetical interactions between this compound and various enzymes, illustrating the potential modulatory effects based on the reactivity of its thiol group.

Molecular Mechanisms in Maintaining Intracellular Redox Homeostasis

Intracellular redox homeostasis is a delicate balance between oxidizing and reducing species. Thiol-containing molecules are central to this balance. This compound could contribute to redox homeostasis by acting as a reducing agent, donating a hydrogen atom from its thiol group to neutralize reactive oxygen species (ROS).

Furthermore, it could participate in the glutathione (B108866) redox cycle. Glutathione, a major intracellular antioxidant, contains a cysteine residue. This compound could potentially interact with oxidized glutathione (GSSG) to regenerate its reduced form (GSH), thereby supporting the cell's primary defense against oxidative stress.

Ligand-Receptor Binding Mechanisms Involving Thiol Moieties

The thiol group of this compound can also play a significant role in its binding to biological receptors. The ability to form covalent or strong non-covalent interactions with receptor pockets, particularly those containing reactive residues like cysteine, can lead to potent and specific biological effects.

Molecular Docking and Dynamics Simulations of Specific Binding Events

To understand the potential binding of this compound to a receptor, molecular docking and dynamics simulations can be employed. These computational techniques can predict the binding affinity and orientation of a ligand within a receptor's active site. For a hypothetical receptor with a key cysteine residue in its binding pocket, this compound would be expected to orient its thiol group to interact with this residue.

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Key Interacting Residues | Cys285, Phe404, Arg120 | Cysteine interaction suggests potential covalent binding |

| RMSD (Å) | 1.2 | Stable binding pose over the simulation time |

This table provides illustrative data from a hypothetical molecular docking and dynamics simulation of this compound with a target receptor, indicating a stable and strong interaction.

Structure-Activity Relationship Studies at the Molecular Interface

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies would likely focus on the importance of the thiol group and the oxane ring.

Modifications to the propyl group could influence the compound's lipophilicity and, therefore, its ability to cross cell membranes and reach its target. Altering the position of the thiol group on the oxane ring could affect its orientation within the receptor binding site and its reactivity.

| Compound | Modification | Binding Affinity (IC50, nM) |

| This compound | - | 50 |

| 2-Propyloxane-4-ol | Thiol replaced with hydroxyl | > 10,000 |

| 2-Ethyloxane-4-thiol | Propyl replaced with ethyl | 150 |

| 3-Propyloxane-4-thiol | Thiol at position 3 | 500 |

This hypothetical SAR table for this compound analogs highlights the critical role of the thiol group for high-affinity binding and the influence of other structural features.

Influence on Biological Signaling Pathways through Mechanistic Post-Translational Modifications of Proteins

Post-translational modifications (PTMs) are crucial for regulating protein function and are a key mechanism in cellular signaling. The thiol group of this compound suggests its potential involvement in PTMs. nih.gov

One such modification is S-thiolation, where a thiol-containing molecule forms a mixed disulfide with a cysteine residue on a protein. This can alter the protein's function and participate in signal transduction. For instance, the S-thiolation of transcription factors can modulate their ability to bind to DNA, thereby regulating gene expression. The interaction of this compound with signaling proteins could, therefore, have downstream effects on various cellular processes.

Metal Ion Complexation and Coordination Chemistry with Thiol Ligands in Biological Contexts

The thiol group (-SH) of oxane-thiol compounds, such as this compound, is a significant functional group in the realm of bioinorganic chemistry. The sulfur atom in the thiol group is a soft donor, according to the Hard and Soft Acids and Bases (HSAB) theory, which dictates its strong affinity for soft or borderline metal ions that are prevalent in biological systems. This section explores the principles of metal ion complexation by thiol ligands, with a specific focus on the expected interactions of this compound in a biological context.

The coordination of metal ions by the thiolate form (R-S⁻) of the ligand is a fundamental aspect of the function of many proteins and enzymes. nih.gov In these biological macromolecules, cysteine residues, which contain a thiol group, are frequently involved in the binding of essential metal ions like zinc (Zn²⁺) and copper (Cu⁺/Cu²⁺), as well as in the sequestration of toxic heavy metal ions such as mercury (Hg²⁺) and cadmium (Cd²⁺).

The interaction between a thiol ligand and a metal ion is characterized by the formation of a metal-thiolate bond. These bonds are covalent in nature and can be exceptionally strong, leading to the formation of stable coordination complexes. The geometry and stability of these complexes are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the thiol ligand, and the surrounding environment.

For a molecule like this compound, the presence of the oxane ring introduces a cyclic structure that could potentially influence the steric accessibility of the thiol group. However, the fundamental coordination chemistry is expected to be dominated by the thiol functional group. The deprotonation of the thiol to a thiolate is generally a prerequisite for strong coordination to a metal ion.

Coordination with Biologically Relevant Metal Ions

In biological systems, this compound would be anticipated to interact with a range of metal ions. The primary interactions would be with transition metal ions that have a high affinity for sulfur donors.

Zinc (Zn²⁺): Zinc is an essential trace element that is typically found in a +2 oxidation state in biological systems. It is a borderline Lewis acid and readily coordinates with thiolates. In zinc-containing proteins, cysteine residues are common ligands, and the coordination geometry is often tetrahedral. nih.govoup.com It is plausible that this compound could form stable complexes with Zn²⁺, potentially involving one or more thiol ligands to satisfy the coordination sphere of the metal. The stability of such complexes would be significant, contributing to the transport and homeostasis of zinc.

Copper (Cu⁺/Cu²⁺): Copper exists in both +1 and +2 oxidation states in biological systems and plays a crucial role in redox reactions. Cu⁺ is a soft Lewis acid and has a very high affinity for thiolates, often forming linear or trigonal planar complexes. nih.govrsc.org Cu²⁺ is a borderline acid and can also bind to thiolates, though these interactions can sometimes lead to redox reactions where the thiol is oxidized and Cu²⁺ is reduced to Cu⁺. The stability of copper-thiolate complexes is generally very high. vliz.be For instance, density functional theory calculations have shown that polycopper-thiolate clusters are highly stable structures. nih.gov

Heavy Metal Ions (e.g., Cd²⁺, Hg²⁺, Pb²⁺): Thiol-containing molecules are well-known to be potent chelators of toxic heavy metal ions. Cadmium and mercury, in particular, are soft Lewis acids and exhibit a very strong affinity for the soft sulfur donor of thiolates. This strong interaction is the basis for the toxicity of these metals, as they can displace essential metal ions from enzyme active sites. It is also the principle behind chelation therapy, where thiol-containing drugs are used to bind and remove these toxic metals from the body. This compound would be expected to form highly stable complexes with these heavy metal ions.

Detailed Research Findings

While specific experimental data for this compound is not available in the current literature, the stability of metal-thiolate complexes can be illustrated with data from analogous thiol compounds. The stability of a metal complex is quantified by its stability constant (log K) or formation constant (log β). A higher value indicates a more stable complex. scispace.comwikipedia.org

The following tables present representative stability constants for the interaction of various thiol-containing ligands with biologically relevant metal ions. This data provides an insight into the expected strength of interaction for this compound.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Thiol-Containing Ligands

This table presents data for compounds analogous to this compound to illustrate the general stability of metal-thiolate complexes. The exact values for this compound may vary.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Conditions |

| Zn²⁺ | 2-Mercaptoethylamine | 8.0 | 7.4 | 0.1 M KCl, 25°C |

| Cu²⁺ | 2-Mercaptoethylamine | 10.3 | 9.1 | 0.1 M KCl, 25°C |

| Cd²⁺ | Cysteine | 8.7 | 7.1 | 0.1 M KNO₃, 20°C |

| Pb²⁺ | 3-Mercaptopropanoic acid | 6.5 | 4.8 | 0.1 M NaClO₄, 25°C |

| Hg²⁺ | Cysteine | 14.2 | 13.1 | 0.1 M KNO₃, 20°C |

| Metal Ion | Ligand | n | Log βn | Conditions |

| Zn²⁺ | Glutathione | 1 | 9.1 | 0.15 M NaCl, 25°C |

| Cu⁺ | Cysteine | 2 | 19.3 | 0.1 M NaClO₄, 25°C |

| Cd²⁺ | Penicillamine | 2 | 18.5 | 0.1 M KCl, 25°C |

| Pb²⁺ | Glutathione | 1 | 11.2 | 0.15 M NaCl, 25°C |

| Hg²⁺ | Penicillamine | 2 | 27.4 | 0.1 M KCl, 25°C |

The coordination chemistry of this compound with metal ions is also expected to be diverse in terms of coordination numbers and geometries. For instance, with Zn²⁺ and Cd²⁺, tetrahedral coordination is common, often involving four thiolate ligands (ML₄). With Cu⁺, linear (ML₂) or trigonal planar (ML₃) geometries are frequently observed. The specific coordination environment will depend on the metal-to-ligand ratio and the presence of other competing ligands in the biological milieu.

Environmental Behavior and Abiotic/biotic Transformation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Photolytic Degradation Pathways and Intermediate Identification

No studies detailing the photolytic degradation of 2-Propyloxane-4-thiol are available. Research on the photodegradation of other compounds, such as the herbicide 2-methyl-4-chlorophenoxyacetic acid, demonstrates the type of analysis that would be required, including the identification of breakdown products. researchgate.nettsu.ru However, such data does not exist for the target compound.

Hydrolytic and Oxidative Transformation under Diverse Environmental Conditions

Information regarding the hydrolytic and oxidative transformation of this compound is not present in the current body of scientific literature. Studies on other thiol-containing compounds show that they can be susceptible to oxidation, often forming disulfides. scribd.com For instance, the degradation of sulforaphene (B1682523) is influenced by the presence of other thiol-containing compounds. mdpi.comdoaj.org Without specific experimental data, the stability and transformation products of this compound in various environmental conditions remain unknown.

Microbial Transformation and Biodegradation Processes

Enzymatic Biotransformation Pathways and Metabolite Identification

There is no available research on the enzymatic biotransformation of this compound. Microbial enzymes are known to transform a wide variety of organic compounds. For example, microbial cysteine-S-conjugate β-lyases can release volatile thiol aroma compounds from their precursors. mdpi.com Similarly, enzymes from certain bacteria can reduce nitroaromatic compounds. nih.gov However, no studies have investigated the specific enzymes or metabolic pathways involved in the biodegradation of this compound.

Advanced Applications and Future Research Directions

Role in Advanced Materials Synthesis and Polymer Chemistry

The presence of a highly reactive thiol group makes 2-Propyloxane-4-thiol an ideal candidate for modern polymer synthesis, particularly through "click chemistry" reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions.

Application of Thiol-X Click Chemistry in Polymer Network Formation

Thiol-X click chemistry, which includes thiol-ene and thiol-yne reactions, is a cornerstone of advanced polymer and materials synthesis. These reactions offer a versatile pathway to create complex polymer architectures, from linear chains to highly cross-linked networks. The thiol group of this compound can readily participate in these reactions.

The thiol-ene reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an ene). This process is highly efficient, often initiated by UV light or thermal radical initiators, and is notably resistant to oxygen inhibition. This allows for rapid curing and the formation of uniform, homogeneous polymer networks. The thiol-yne reaction , a reaction between a thiol and an alkyne, is similarly efficient and can proceed via radical or nucleophilic pathways, offering a route to materials with higher cross-link density and tunable properties.

The integration of this compound into such systems could yield polymer networks where the oxane ring introduces specific properties like hydrophilicity, biocompatibility, and tailored mechanical characteristics.

Table 1: Comparison of Thiol-Ene and Thiol-Yne Click Reactions

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Reactants | Thiol + Alkene ('ene') | Thiol + Alkyne ('yne') |

| Mechanism | Primarily radical-mediated step-growth | Radical or nucleophilic pathways |

| Stoichiometry | Typically 1:1 (Thiol:Ene) | Can be 2:1 (Thiol:Yne), leading to higher cross-linking |

| Key Advantages | High efficiency, rapid rates, oxygen tolerance, uniform network formation. | High efficiency, functional group tolerance, ability to create highly branched or cross-linked structures. |

| Initiation | UV light, thermal initiators. | Photo-initiated, thermo-initiated, amine-mediated, or transition-metal-catalyzed. |

Design of Responsive Hydrogels and Smart Materials

Smart materials and responsive hydrogels are polymers that undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or redox potential. The thiol group is exceptionally useful in this context due to its redox activity. Thiol groups can be oxidized to form disulfide bonds, which are reversible covalent cross-links. This thiol-disulfide interchange is a key mechanism for creating stimuli-responsive materials.

Hydrogels constructed using this compound could be designed to be redox-responsive. In an oxidizing environment, disulfide cross-links would form, leading to a stiffer gel. Conversely, in a reducing environment (such as the intracellular environment rich in glutathione), these bonds would cleave, causing the hydrogel to soften, swell, or degrade. This property is highly sought after for applications in controlled drug delivery and tissue engineering. The oxane component would contribute to the hydrogel's water absorption capacity and biocompatibility. The thiol-ene reaction is a particularly attractive method for forming such hydrogels, offering spatiotemporal control over the gelation process.

Asymmetric Synthesis and Chiral Catalysis Utilizing Thiol Stereocenters

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry. Chiral thiols and their derivatives are valuable as catalysts and building blocks in asymmetric synthesis. While methods for creating secondary chiral thiols are common, the asymmetric synthesis of tertiary thiols remains a significant challenge.

The carbon atom to which the thiol group is attached in this compound (C4) is a stereocenter. This intrinsic chirality can be exploited. Enantiomerically pure forms of this compound could serve as chiral ligands in metal-catalyzed reactions or as organocatalysts themselves. For instance, chiral thiols have been used to catalyze asymmetric additions to cycloalkenones and in hydroamination reactions, achieving high levels of enantioselectivity. The development of synthetic routes to access enantiopure this compound could open new avenues in asymmetric catalysis, with the oxane ring potentially influencing catalyst solubility and stability.

Emerging Analytical Targets and Methodological Innovations in Thiol Analysis

Thiols are crucial biomolecules, and their abnormal levels are linked to various diseases. Consequently, the development of sensitive and selective methods for thiol detection is an active area of research. Innovations in this field are moving beyond simple quantification to include real-time imaging in living cells.

Given its structure, this compound could serve as a model compound or target in the development of new analytical techniques. Key methods for thiol analysis include:

Electrochemical Detection : This method leverages the ease of thiol oxidation. Sensors can be designed where thiols interact with a modified electrode, producing a measurable current. Techniques based on the cleavage of disulfide bonds on an electrode surface have achieved detection limits in the picomolar range.

Fluorescent Probes : These are molecules that exhibit a change in fluorescence upon reaction with a thiol. Common strategies involve the Michael addition reaction or thiol-disulfide exchange. Fluorescent probes allow for the visualization of thiol concentrations and distributions within living cells with high sensitivity and spatiotemporal resolution.

Chromatography and Mass Spectrometry : Methods like HPLC combined with fluorescence detection or mass spectrometry are the gold standard for accurate and simultaneous quantification of different thiols in complex biological samples. These often require derivatization of the thiol to make it detectable.

Innovations focus on improving selectivity between different biological thiols (e.g., cysteine, homocysteine, and glutathione) and developing reversible probes to monitor dynamic changes in redox status.

Table 2: Overview of Modern Thiol Analytical Methods

| Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| Electrochemical Sensors | Oxidation of the thiol group or thiol-disulfide exchange at a modified electrode surface. | High sensitivity, simplicity, rapidity, potential for miniaturization. | Detection in biological fluids, biomarker analysis. |

| Fluorescent Probes | Covalent reaction with the thiol leads to a change in fluorescence intensity or wavelength. | High sensitivity, non-invasive, enables live-cell imaging. | Cellular imaging, monitoring redox biology. |

| HPLC-MS | Chromatographic separation followed by mass spectrometric detection. | High selectivity and specificity, accurate quantification of multiple thiols. | Proteomics, metabolomics, clinical diagnostics. |

| Colorimetric Assays | Thiol–disulfide exchange with a chromogenic reagent (e.g., Ellman's reagent). | Simple, cost-effective, suitable for bulk sample quantification. | Protein quantification, enzyme assays. |

Interdisciplinary Research Opportunities for Oxane-Thiol Compounds

The combination of a hydrophilic, biocompatible oxane ring and a versatile thiol group in a single molecule creates numerous opportunities for interdisciplinary research.

Biomedical Engineering : Thiolated nanoparticles are extensively studied for drug delivery and diagnostics. The thiol group allows for strong conjugation to gold nanoparticles or for the formation of disulfide-linked shells that can release a drug cargo in the reducing environment inside cells. The oxane moiety could enhance the nanoparticle's stability and biocompatibility in aqueous media.

Synthetic Biology : Thiol-based redox systems are fundamental to cellular life. There is growing interest in using these systems as components for synthetic biological circuits and sensors. Compounds like this compound could be used to probe or interact with these biological systems in a controlled manner.

Environmental Science : Thiols are known for their strong odors and their role in the global sulfur cycle. They are also used to functionalize materials for applications like heavy metal sequestration. The properties of this compound could be investigated for creating novel sensor materials or sorbents for environmental remediation.

The future of oxane-thiol compounds lies in harnessing the synergistic properties of their two functional groups to address complex challenges across various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propyloxane-4-thiol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves thiolation of oxane derivatives under controlled conditions (e.g., nucleophilic substitution or catalytic thiol-ene reactions). Characterization requires a combination of NMR (¹H/¹³C for structural confirmation), IR (S-H stretch ~2500 cm⁻¹), and mass spectrometry (m/z corresponding to molecular ion peaks). Purity validation should include HPLC/GC with standardized retention times and elemental analysis (C, H, S content) .

- Table 1 : Common Synthetic Approaches and Validation Techniques

| Method | Reagents/Conditions | Key Characterization Tools |

|---|---|---|

| Nucleophilic Substitution | NaSH, polar aprotic solvents | NMR, IR, GC-MS |

| Catalytic Thiol-Ene | UV light, radical initiators | HPLC, elemental analysis |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for permeability via EN 374 standards) and flame-retardant lab coats. Ensure fume hoods for volatile thiol handling. Implement airborne concentration monitoring (e.g., gas detectors) and emergency showers/eye wash stations. Contaminated clothing must be disposed of as hazardous waste, not taken home .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 230–260 nm) or GC-MS using non-polar columns (e.g., DB-5) for volatile derivatives. For trace analysis, LC-MS/MS with MRM transitions enhances sensitivity. Calibration curves must account for matrix effects (e.g., spiked recovery experiments) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanistic pathways of this compound in catalytic systems?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ³⁴S-labeled thiol) to track reaction intermediates via MS/NMR. Kinetic studies (variable temperature, time-resolved sampling) combined with DFT calculations can elucidate transition states. Include control experiments (e.g., radical traps for thiol-ene mechanisms) .

Q. How can contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound be resolved?

- Methodological Answer : Replicate studies under standardized conditions (e.g., fixed pH, temperature). Perform meta-analysis of published data to identify outliers. Use advanced statistical tools (e.g., Bayesian regression) to account for methodological variability. Cross-validate with independent techniques (e.g., DSC for thermal stability) .

Q. What strategies optimize the development of enantioselective synthesis methods for this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric thiolation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Computational docking studies (e.g., AutoDock Vina) can predict catalyst-substrate interactions .

Q. How can researchers ensure reproducibility when sharing data on this compound’s spectroscopic profiles?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in public repositories (e.g., Zenodo) with metadata (solvent, instrument parameters). Provide detailed experimental protocols in supplementary materials, including baseline correction methods for NMR .

Q. What computational models are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study thiol-protein interactions. QSAR models trained on thiol-containing analogs can predict bioavailability. Validate with in vitro assays (e.g., glutathione conjugation studies) .

Key Considerations for Academic Research

- Data Contradiction Analysis : Prioritize replication, transparent reporting, and meta-analytical frameworks to address discrepancies .

- Ethical Data Sharing : De-identify datasets involving biological testing and comply with GDPR/Ethics Committee requirements .

- Interdisciplinary Collaboration : Partner with computational chemists, toxicologists, and material scientists to expand research scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.